Fmoc-Pro-OH
CAS No.: 71989-31-6
Cat. No.: VC21540617
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 71989-31-6 |
---|---|
Molecular Formula | C20H19NO4 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23) |
Standard InChI Key | ZPGDWQNBZYOZTI-SFHVURJKSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES | C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES | C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Chemical Properties and Structure
Fmoc-Pro-OH has the molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol . It exists as a white to off-white crystalline powder with a melting point of 117-118°C (literature value) . The compound's structure features a proline residue with its amino group protected by the Fmoc group, which contains a fluorene ring system connected to a carbamate linkage .
Here is a detailed table of its physicochemical properties:
The structural configuration of Fmoc-Pro-OH includes a pyrrolidine ring (from proline) and a fluorenylmethoxycarbonyl group attached to the nitrogen atom of the pyrrolidine. This arrangement provides stability to the amino group while allowing for selective deprotection under basic conditions, which is a key feature in Fmoc-based peptide synthesis strategies .
Synthesis Methods
Several methods have been reported for the synthesis of Fmoc-Pro-OH. One common approach involves the reaction of L-proline with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. Below is a detailed synthetic procedure extracted from the literature :
To a solution of (S)-pyrrolidine-2-carboxylic acid (1 g, 8.7 mmol) in 1,4-dioxane (4 mL) and water (15 mL), K2CO3 (3.24 g, 23 mmol) was added, followed by the addition of 9-fluorenylmethyl chloroformate (2.3 g, 8.3 mmol). The resulting mixture was stirred overnight at room temperature and then treated with water (10 mL). The resulting mixture was extracted with diethyl ether (2 x 20 mL), and the aqueous phase was made acidic with 1M HCl to a pH of 2-3, followed by extraction with dichloromethane (3 x 50 mL). The combined organic layers were dried using anhydrous sodium sulfate and concentrated to yield Fmoc-Pro-OH as a white solid in a 95% yield (2.8 g) .
This synthesis method is efficient and provides a high yield of the product. The use of potassium carbonate as a base ensures that the carboxylic acid group of proline remains unprotected while the amino group is selectively protected with the Fmoc group. The extraction steps are designed to separate the product from unreacted starting materials and byproducts .
Alternative synthesis methods may involve different bases or solvents, but the general approach remains similar. The key is to achieve selective protection of the amino group while preserving the carboxylic acid functionality, which is essential for subsequent peptide coupling reactions .
Applications in Peptide Synthesis
Fmoc-Pro-OH is extensively used in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy, which has become the most widely employed method for peptide synthesis due to its mild deprotection conditions and high efficiency .
In SPPS, Fmoc-Pro-OH serves as a building block for incorporating proline residues into peptide chains. The Fmoc group protects the amino group of proline, preventing unwanted reactions during the coupling of other amino acids. The Fmoc group can be selectively removed under basic conditions, typically using piperidine in DMF (dimethylformamide), allowing for the sequential addition of amino acids in a controlled manner .
The incorporation of proline in peptides is particularly important as it often introduces turns and bends in the peptide backbone due to its cyclic structure. This conformational influence is crucial in designing peptides with specific three-dimensional structures, which is essential for their biological activity .
Research from the literature indicates specific protocols for using Fmoc-Pro-OH in peptide synthesis. For instance, one study described the coupling of Fmoc-Pro-OH (5 equiv) using HATU (5 equiv) and DIEA (10 equiv) in DMF, employing a double coupling strategy to ensure complete reaction . Another approach mentioned involves using Fmoc-Pro-OH in flow-based solid-phase peptide synthesis, which allows for rapid and efficient peptide synthesis .
It's worth noting that proline fails to produce a blue-to-purple color in the Kaiser test, which is commonly used to detect free amino groups in peptide synthesis. Instead, the Isatin test may be used to test the completion of couplings to proline residues .
Research Applications
Fmoc-Pro-OH has been utilized in various research applications, primarily in the field of peptide chemistry and drug development. Several specific applications can be highlighted based on current research:
Peptide Synthesis: As previously discussed, Fmoc-Pro-OH is a key component in peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). This application is fundamental to the production of peptides for research and therapeutic purposes .
Drug Development: The compound plays a crucial role in synthesizing peptide-based drugs, especially those targeting specific biological pathways. Its ability to introduce conformational constraints through the proline residue is valuable in designing therapeutics with enhanced stability and target specificity .
Bioconjugation: Fmoc-Pro-OH is used in creating bioconjugates, which enhance the delivery of drugs or imaging agents to specific cells or tissues. This application is particularly beneficial in cancer therapy, where targeted delivery is essential for improving therapeutic outcomes while minimizing side effects .
Neuroscience Research: The compound aids in the development of neuropeptides, which are vital for understanding neurological functions and disorders. This contributes to advancements in neuropharmacology and the development of novel treatments for neurological conditions .
Custom Peptide Libraries: Researchers utilize Fmoc-Pro-OH to create diverse peptide libraries for high-throughput screening, facilitating the discovery of novel bioactive compounds with potential therapeutic applications .
One specific research example involves the use of Fmoc-Pro-OH in the synthesis of a peptide for studying tryprostatin B using prenyltransferase CdpNPT. The study demonstrated that prenyltransferase-based late-stage diversification enables direct access to previously inaccessible natural product analogs, highlighting the importance of Fmoc-Pro-OH in advancing synthetic biology and drug discovery .
Comparative Analysis with Related Compounds
Fmoc-Pro-OH belongs to a family of Fmoc-protected amino acids used in peptide synthesis. A comparative analysis with related compounds provides insights into its unique properties and applications in peptide chemistry.
Fmoc-Pro-Pro-OH, a dipeptide derivative containing two proline residues with an Fmoc protecting group, is a related compound that appears in current research . This compound has a molecular formula of C25H26N2O5 and a molecular weight of 434.49 g/mol . It's used in similar applications as Fmoc-Pro-OH but offers unique properties due to the presence of two proline residues, which can introduce specific conformational constraints in peptides, potentially enhancing their structural stability and biological activity .
The table below compares some key properties of Fmoc-Pro-OH and Fmoc-Pro-Pro-OH:
Other related compounds include different Fmoc-protected amino acids such as Fmoc-Gly-OH, Fmoc-Ala-OH, and Fmoc-Leu-OH, each with its own specific applications in peptide synthesis based on the properties of the respective amino acid . In a comparative recovery study of various Fmoc-protected amino acids, Fmoc-Pro-OH showed a recovery rate of 102.0%, indicating its stability and reliability in analytical procedures .
The choice between Fmoc-Pro-OH and related compounds depends on the specific requirements of the peptide being synthesized, including desired conformational properties, stability, and biological activity. The unique structural features of each compound contribute to the diverse toolkit available to researchers in peptide chemistry and drug development .
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